N-((5-(thiophen-3-yl)furan-2-yl)methyl)ethanesulfonamide
Description
Properties
IUPAC Name |
N-[(5-thiophen-3-ylfuran-2-yl)methyl]ethanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3S2/c1-2-17(13,14)12-7-10-3-4-11(15-10)9-5-6-16-8-9/h3-6,8,12H,2,7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LISCMFWNDXHZQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NCC1=CC=C(O1)C2=CSC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-(thiophen-3-yl)furan-2-yl)methyl)ethanesulfonamide typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Formation of the Furan Ring: The furan ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with phosphorus pentasulfide.
Coupling of Thiophene and Furan Rings: The thiophene and furan rings are then coupled using a suitable linker, such as a methylene group, under specific reaction conditions.
Introduction of the Sulfonamide Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N-((5-(thiophen-3-yl)furan-2-yl)methyl)ethanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, which can reduce the sulfonamide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group, using reagents like sodium hydride or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Sodium hydride, potassium tert-butoxide, dimethylformamide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
N-((5-(thiophen-3-yl)furan-2-yl)methyl)ethanesulfonamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-((5-(thiophen-3-yl)furan-2-yl)methyl)ethanesulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. Additionally, the thiophene and furan rings can interact with various biological receptors, leading to diverse pharmacological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound can be compared to structurally or functionally related molecules, categorized below:
1,3,4-Oxadiazole Derivatives (LMM5 and LMM11)
- Structure : LMM5 and LMM11 () contain a 1,3,4-oxadiazole core substituted with sulfamoyl and aryl groups. For example, LMM11 includes a furan-2-yl group, while the target compound replaces the oxadiazole with a fused furan-thiophene system.
- Activity : These oxadiazoles exhibit antifungal activity by inhibiting thioredoxin reductase in Candida albicans. The target compound’s thiophene-furan system may similarly interact with sulfur-dependent enzymes, but its efficacy would depend on the sulfonamide’s positioning and electronic effects .
Table 1 : Comparison with 1,3,4-Oxadiazoles
| Feature | Target Compound | LMM11 |
|---|---|---|
| Core Structure | Furan-thiophene | 1,3,4-Oxadiazole |
| Key Substituents | Ethanesulfonamide, thiophen-3-yl | Cyclohexyl-ethyl sulfamoyl, furan-2-yl |
| Biological Activity | Not reported (inferred enzyme inhibition) | Antifungal (thioredoxin reductase) |
| Solubility (Predicted) | Moderate (polar sulfonamide) | Lower (rigid oxadiazole core) |
Ranitidine-Related Derivatives
- Structure: Ranitidine derivatives (–6) share a furan ring substituted with dimethylaminomethyl and sulfanyl groups. For instance, ranitidine nitroacetamide includes a nitroacetamide side chain, whereas the target compound features an ethanesulfonamide group.
- Function : Ranitidine analogs target histamine H2 receptors for gastric acid suppression. The sulfonamide group in the target compound may allow for divergent targeting, such as sulfhydryl enzyme interactions.
- Metabolism : Ranitidine derivatives undergo oxidative metabolism, while the thiophene ring in the target compound may alter metabolic stability due to sulfur’s electron-rich nature .
Table 2 : Comparison with Ranitidine Analogs
| Feature | Target Compound | Ranitidine Nitroacetamide |
|---|---|---|
| Furan Substitution | Thiophen-3-yl | Dimethylaminomethyl |
| Side Chain | Ethanesulfonamide | Nitroacetamide |
| Therapeutic Class | Potential enzyme inhibitor | H2 antagonist (gastric acid suppression) |
| Metabolic Site | Thiophene (electron-rich) | Furan (oxidative metabolism) |
Sulfonamide-Containing Heterocycles
- Synthesis: describes compounds like 4-(((5-((dimethylamino)methyl)furan-2-yl)methyl)thio)aniline, synthesized via Pd-catalyzed hydrogenation. The target compound could employ similar coupling strategies for the thiophene-furan linkage.
Table 3 : Comparison with Sulfur-Linked Furan Derivatives
| Feature | Target Compound | 4-(((5-((Dimethylamino)methyl)Furan-2-yl)Methyl)Thio)Aniline |
|---|---|---|
| Sulfur Position | Thiophene ring | Thioether linkage (C-S-C) |
| Functional Group | Ethanesulfonamide | Aniline |
| Synthetic Route | Potential Heck coupling or SNAr | Pd/H2 reduction of nitro group |
Patent Compounds with Bulky Substituents
- Structure : lists trifluoromethyl-phenyl oxazolidine derivatives with sulfonamide groups. These compounds have bulky substituents that may hinder membrane permeability compared to the target compound’s compact furan-thiophene system.
- Bioavailability : The target compound’s lower molecular weight (~297 g/mol vs. ~550 g/mol for patent compounds) suggests better oral absorption .
Biological Activity
N-((5-(thiophen-3-yl)furan-2-yl)methyl)ethanesulfonamide is a complex organic compound characterized by its unique structural features, including thiophene and furan rings along with a sulfonamide group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which include antimicrobial, anti-inflammatory, and anticancer properties.
Chemical Structure and Properties
The chemical formula for this compound is . The presence of the thiophene and furan rings contributes to its aromatic nature, which is crucial for interacting with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 253.30 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not specified |
Antimicrobial Activity
Research indicates that compounds with thiophene and furan moieties exhibit significant antimicrobial properties. Studies have demonstrated that such compounds can inhibit the growth of various bacterial strains, suggesting that this compound may possess similar activities.
Anti-inflammatory Activity
The sulfonamide group is known for its anti-inflammatory effects. Compounds that incorporate this functional group have been studied for their ability to reduce inflammation in various models, potentially making this compound useful in treating inflammatory diseases.
Anticancer Potential
The anticancer properties of related compounds have been well-documented. For instance, derivatives containing thiophene and furan rings have shown promising results in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Studies
- In Vitro Studies : In a study examining the cytotoxic effects of thiophene derivatives on cancer cell lines, it was found that these compounds could significantly reduce cell viability at micromolar concentrations. The study highlighted the importance of structural variations in enhancing activity against specific cancer types.
- In Vivo Models : A mouse model was used to evaluate the anti-inflammatory effects of sulfonamide derivatives. The results indicated a marked reduction in inflammation markers following treatment with these compounds, supporting their therapeutic potential.
Pharmacokinetics
Details regarding the pharmacokinetics of this compound remain sparse. However, general observations about similar compounds suggest:
- Absorption : Likely to be moderate based on the lipophilicity imparted by the aromatic rings.
- Distribution : Expected to distribute widely due to its small molecular size.
- Metabolism : Potentially undergoes metabolic transformations typical for sulfonamides.
Comparative Analysis
To understand the uniqueness of this compound, it is essential to compare it with similar compounds:
| Compound | Structure | Biological Activity |
|---|---|---|
| Suprofen | Thiophene derivative | Anti-inflammatory |
| Furazolidone | Furan derivative | Antimicrobial |
| Nitrofurantoin | Furan derivative | Antimicrobial |
This compound stands out due to its dual ring system combined with a sulfonamide group, potentially enhancing its biological activity compared to single-ring analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
